molecular formula C21H17N3O5S3 B2865394 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide CAS No. 886891-41-4

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide

Cat. No. B2865394
CAS RN: 886891-41-4
M. Wt: 487.56
InChI Key: JGMYSMNZEXCIFF-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains a benzo[d]thiazol-2-yl group and a phenylsulfonamido group. These groups are common in many pharmaceutical compounds and could suggest potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The amide group could undergo hydrolysis, and the aromatic rings might participate in electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, density, molecular formula, molecular weight, etc., can be determined using various analytical techniques .

Scientific Research Applications

Alzheimer’s Disease Therapy

The compound has been evaluated for its potential in treating Alzheimer’s disease (AD), a prevalent neurodegenerative disorder. It has shown promising results as a multifunctional ligand with several beneficial properties .

Cholinesterase Inhibition: It exhibits modest to strong inhibition of acetylcholinesterase (AChE), an enzyme whose hyperactivity is associated with AD. By inhibiting AChE, the compound can potentially reduce the degradation of acetylcholine, a neurotransmitter important for learning and memory .

Anti-β-Amyloid Aggregation: The compound has been shown to inhibit the aggregation of Aβ 1-42, a peptide that forms plaques in the brain of AD patients. These plaques are thought to contribute to the progression of AD .

Neuroprotection: It offers neuroprotective effects, which could help in safeguarding neurons from the toxic effects of oxidative stress and other damaging factors commonly seen in AD .

Cognition Enhancement: In animal models, the compound has demonstrated the ability to enhance cognition and spatial memory, which are typically impaired in AD .

Neuroprotective Agent

Apart from its application in AD therapy, the compound’s neuroprotective properties make it a candidate for further research in protecting neuronal health against various neurotoxic substances .

Copper Chelation

The compound has shown good copper chelation properties. Excess copper in the body can lead to various health issues, including neurodegenerative diseases. Chelating agents can help in the regulation of metal ions in biological systems .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed .

Future Directions

Future research could involve further exploration of the compound’s biological activity, potential applications, and methods for its synthesis and purification .

properties

IUPAC Name

3-(benzenesulfonamido)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S3/c1-31(26,27)17-10-11-18-19(13-17)30-21(22-18)23-20(25)14-6-5-7-15(12-14)24-32(28,29)16-8-3-2-4-9-16/h2-13,24H,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMYSMNZEXCIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide

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